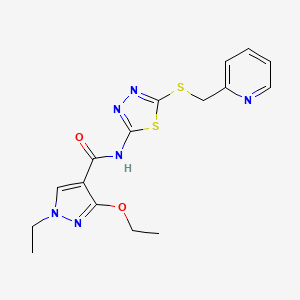

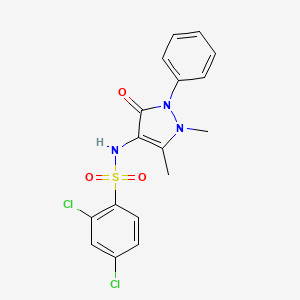

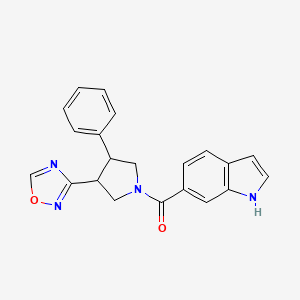

![molecular formula C15H16ClNO2S B2686822 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-19-5](/img/structure/B2686822.png)

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pyrimidine Derivative Interactions

2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine demonstrates significant interaction with pyrimidine derivatives. These interactions are critical in nucleic acid component structures. For instance, in the pyrimethaminium benzenesulfonate monohydrate, the sulfonate group mimics the carboxylate anion's mode of association with 2-aminopyrimidines. This showcases the molecule's ability to form stable hydrogen-bonded structures, which are essential in biological systems (Balasubramani et al., 2007).

Platinum Complex Formation

The compound also plays a role in the formation of platinum complexes. The reaction of cis-[Pt(DMSO)2Cl2] with 2-(diphenylphosphine)pyridine leads to a platinum(II) species, indicating the molecule's potential in complex metal center reactions (Arena et al., 1993).

Chemiluminescence in Organic Chemistry

In organic chemistry, derivatives of this compound are involved in chemiluminescence reactions. For example, its derivatives have been used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are thermally stable and can be used for base-induced decomposition to generate light, a crucial aspect in photodynamic applications (Watanabe et al., 2010).

Prazole Synthesis

It plays a role in the synthesis of prazoles, specifically in the treatment of gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. The modified synthesis of this compound shows potential in pharmaceutical applications (Gilbile et al., 2017).

Catalyst in Organic Synthesis

The molecule has been used as a catalyst in organic synthesis, such as in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This highlights its efficiency and reusability in homogeneous catalysis (Moosavi-Zare et al., 2013).

Aerobic Oxidative Desulfurization

This compound is also significant in the field of green chemistry, particularly in the aerobic oxidative desulfurization process. Its derivatives have shown effectiveness in the oxidation of sulfur-containing compounds under mild conditions, which is essential for environmental sustainability (Lu et al., 2010).

Cancer Detection

In the medical field, derivatives of this compound have been developed for cancer detection using optical imaging. The stability and specificity of these derivatives for bioconjugation make them suitable for developing molecular-based beacons for cancer detection (Pham et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQJJRAWHLNBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

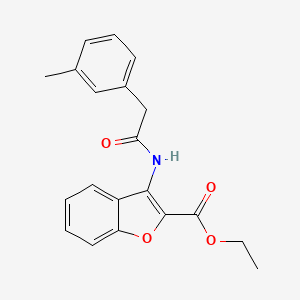

![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea](/img/structure/B2686739.png)

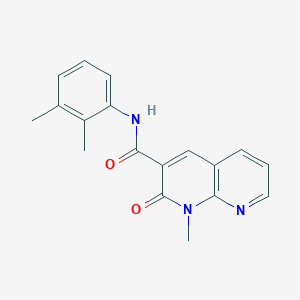

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2686742.png)

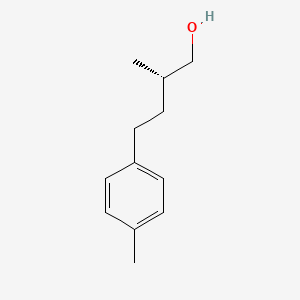

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2686754.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686755.png)